3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-cyclopropyl-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by German et al. (2008) explored a series of 1-cyclopropyl-quinazoline-2,4-diones for their antimicrobial activity, particularly in lowering antimicrobial MIC in gyrase resistance mutants of Escherichia coli. They identified structural features within diones that enhanced activity against both wild-type and mutant strains, offering a novel approach to guide early-stage antimicrobial selection (German et al., 2008).
Pharmacological Research
In pharmacological research, the modulation of GABAA/benzodiazepine receptors by compounds structurally related to the specified chemical has been investigated. Tenbrink et al. (1994) reported on a series of imidazo[1,5-a]quinoxaline amides and carbamates, including derivatives with 1,2,4-oxadiazol rings, showing a range of intrinsic efficacies at the GABAA receptor (Tenbrink et al., 1994).
Synthetic Methodologies
A notable study in synthetic chemistry described a green and efficient method to synthesize pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions, with He et al. (2021) exploring the microscopic mechanism behind these reactions. This research contributes to the understanding of light-induced synthetic processes, potentially informing the synthesis of related compounds (He et al., 2021).
Reaction Mechanisms and Theoretical Studies
Theoretical investigations into reaction mechanisms offer insight into the synthesis and reactivity of related chemical structures. He et al. (2021) used electronic structure calculation methods to explore the mechanism of light-induced reactions involving tetrazole-quinone 1,3-dipole cycloadditions, shedding light on the efficiency of these reactions and providing a basis for designing future photoinduced reactions (He et al., 2021).
Properties
IUPAC Name |
3-cyclopropyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c21-13-7-5-12(6-8-13)18-22-17(28-23-18)11-24-16-4-2-1-3-15(16)19(26)25(20(24)27)14-9-10-14/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQJYSJYPLVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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